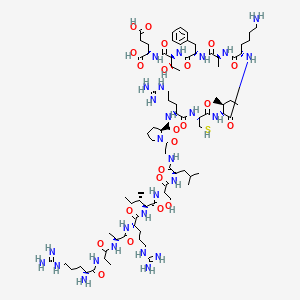
2-Octenoic acid, ethyl ester
Descripción general
Descripción
2-Octenoic acid, ethyl ester is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the properties and reactions of similar esters. For instance, octanoic acid 2-thiophen-3-yl-ethyl ester is synthesized from 3-thiophene ethanol and octanoyl chloride, suggesting that 2-Octenoic acid, ethyl ester could potentially be synthesized through similar esterification reactions involving 2-octenoic acid and ethanol .
Synthesis Analysis
The synthesis of related esters is described in the provided papers. In the first paper, octanoic acid 2-thiophen-3-yl-ethyl ester is synthesized via a reaction between 3-thiophene ethanol and octanoyl chloride . This suggests that a similar approach could be used for synthesizing 2-Octenoic acid, ethyl ester, albeit with different starting materials. The second paper describes the synthesis of (E)-10-hydroxy-2-decenoic acid ethyl ester through a one-pot tandem oxidation-Wittig process, which indicates that complex esters can be synthesized through multi-step reactions that may include oxidation and Wittig reactions .
Molecular Structure Analysis
While the molecular structure of 2-Octenoic acid, ethyl ester is not directly analyzed in the papers, the structure of octanoic acid 2-thiophen-3-yl-ethyl ester is characterized using various experimental techniques . This suggests that similar techniques could be applied to determine the molecular structure of 2-Octenoic acid, ethyl ester, including spectroscopy and electrochemical analysis.
Chemical Reactions Analysis
The papers do not provide specific reactions for 2-Octenoic acid, ethyl ester, but they do describe the electrochemical polymerization of octanoic acid 2-thiophen-3-yl-ethyl ester . This indicates that esters can undergo polymerization under certain conditions, which could be relevant for 2-Octenoic acid, ethyl ester if it shares similar reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Octenoic acid, ethyl ester are not detailed in the papers. However, the electrochromic properties of the synthesized polymer from octanoic acid 2-thiophen-3-yl-ethyl ester are discussed, showing color changes between yellow and blue with reasonable switching times . This implies that esters can exhibit interesting electrochromic properties, which might also be true for 2-Octenoic acid, ethyl ester if it can be polymerized similarly.
Aplicaciones Científicas De Investigación
Application 1: UV Protectant
- Specific Scientific Field : Microbiology and Dermatology .
- Summary of the Application : 7-Hydroxy-2-octenoic acid-ethyl ester, a secondary metabolite of an endolichenic fungus isolated from Menegazzia terebrata, has been found to have UVA absorption activity . This compound is being studied for its potential as a UV protectant, particularly in the formulation of sunscreens .
- Methods of Application or Experimental Procedures : The compound was obtained from the secondary metabolites of the endolichenic fungus ELF000548 . Its antioxidant properties were tested in vitro . The compound’s superoxide anion scavenging activity and inhibition of linoleic acid peroxidation were evaluated .
- Results or Outcomes : The 7-hydroxy-2-octenoic acid-ethyl ester mixture demonstrated higher superoxide anion scavenging activity and inhibition of linoleic acid peroxidation than ascorbic acid (ASA) and butyl hydroxyl anisole (BHA) . It also showed potential in recovering damage caused by UVB irradiation and inhibiting melanin synthesis .
Application 2: Flavor and Fragrance Agent
- Specific Scientific Field : Food Science and Cosmetics .
- Summary of the Application : 2-Octenoic acid, ethyl ester is used as a flavor and fragrance agent . It has a fruity type odor and flavor , making it suitable for use in the food industry and in cosmetics.
- Methods of Application or Experimental Procedures : This compound is typically added to food products or cosmetics during the manufacturing process to enhance their smell and taste .
- Results or Outcomes : The addition of 2-Octenoic acid, ethyl ester can improve the sensory appeal of products, leading to a more enjoyable user experience .
Application 3: Emulsifier and Dispersant
- Specific Scientific Field : Food Industry and Daily Chemical Industry .
- Summary of the Application : 2-Octenoic acid, ethyl ester is used as an emulsifier, dispersant, foaming agent, wetting agent, and cleaning agent in the food industry and daily chemical industry .
- Methods of Application or Experimental Procedures : This compound is added during the manufacturing process of various products to improve their texture, stability, and other physical properties .
- Results or Outcomes : The use of 2-Octenoic acid, ethyl ester can enhance the quality and performance of various products in the food and daily chemical industries .
Application 4: Mass Spectrometry
- Specific Scientific Field : Analytical Chemistry .
- Summary of the Application : 2-Octenoic acid, ethyl ester is used in mass spectrometry, which is a technique that determines the mass-to-charge ratio of ions . This information is valuable in determining the structure of a molecule.
- Methods of Application or Experimental Procedures : The compound is ionized and then separated based on its mass-to-charge ratio . The resulting spectrum can be analyzed to determine the structure of the molecule .
- Results or Outcomes : The use of 2-Octenoic acid, ethyl ester in mass spectrometry can provide valuable information about the structure of molecules .
Application 5: Food Authentication
- Specific Scientific Field : Food Science .
- Summary of the Application : 2-Octenoic acid, ethyl ester is used in food authentication . This involves verifying the origin, quality, and safety of food products .
- Methods of Application or Experimental Procedures : The compound is analyzed using techniques such as mass spectrometry to verify the authenticity of food products .
- Results or Outcomes : The use of 2-Octenoic acid, ethyl ester in food authentication can help ensure the quality and safety of food products .
Propiedades
IUPAC Name |
ethyl (E)-oct-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h8-9H,3-7H2,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISZSTYLOVXFII-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020036 | |
| Record name | Ethyl (E)-oct-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Green-fruity aroma | |
| Record name | Ethyl trans-2-octenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1790/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in fats, Soluble (in ethanol) | |
| Record name | Ethyl trans-2-octenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1790/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.888-0.894 (20°) | |
| Record name | Ethyl trans-2-octenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1790/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Octenoic acid, ethyl ester | |
CAS RN |
7367-82-0, 2351-90-8 | |
| Record name | Ethyl (E)-2-octenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7367-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Octenoic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-octenoate, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octenoic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl (E)-oct-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl oct-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl (E)-oct-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-OCTENOATE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44BPD919TX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Iodo-9-borabicyclo[3.3.1]nonane](/img/structure/B3029564.png)










![Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate](/img/structure/B3029583.png)

